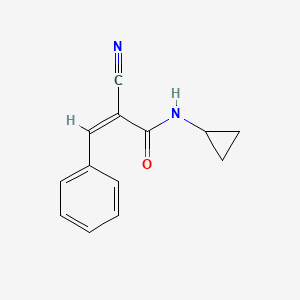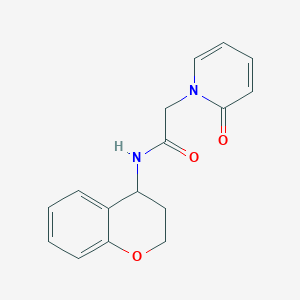
5-(aminomethyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(aminomethyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "AMF-26" and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of AMF-26 is not fully understood, but it is believed to work by inhibiting the production of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It may also work by modulating the immune system and reducing oxidative stress.
Biochemical and Physiological Effects:
AMF-26 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in these cells. In addition, it has been shown to have antioxidant properties, which may help to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of AMF-26 for lab experiments is its relatively simple synthesis method. This makes it easy to produce in a laboratory setting. It is also relatively stable and can be stored for extended periods of time. However, one of the limitations of AMF-26 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are a number of potential future directions for research on AMF-26. One area of research could be to further investigate its potential as an anti-inflammatory and analgesic agent. Another area of research could be to investigate its potential as a treatment for cancer. Additionally, further research could be done to better understand its mechanism of action and to design experiments to test its efficacy in various settings. Overall, AMF-26 is a promising compound that has the potential to be used in a variety of applications.
Méthodes De Synthèse
The synthesis of AMF-26 involves the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-5-methylfuran. The resulting product is then treated with ammonia to form AMF-26. The overall synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
AMF-26 has been studied extensively for its potential applications in various fields. One of the primary areas of research has been in the field of medicinal chemistry. AMF-26 has been shown to have potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
5-(aminomethyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-3-4-11(7-10(9)2)16-14(17)13-6-5-12(8-15)18-13/h3-7H,8,15H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNPIYJUPQBPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7468248.png)

![2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione](/img/structure/B7468271.png)
![5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole](/img/structure/B7468278.png)


![4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468285.png)
![3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B7468299.png)

![3,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7468310.png)
![3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile](/img/structure/B7468316.png)

![2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7468341.png)